molecular formula C8H6ClN3O2 B13025130 Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13025130
M. Wt: 211.60 g/mol
InChI Key: UMFBBZSEFIBVJL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl chloroformate under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles are increasingly being applied to minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds makes it particularly valuable .

Biological Activity

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1352396-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential based on various research findings and case studies.

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its inhibitory effects on the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) , which is crucial in the de novo synthesis of purines. This inhibition can lead to reduced proliferation of tumor cells that rely on this pathway for growth.

Antitumor Activity

Research indicates that this compound demonstrates potent antitumor activity against various cancer cell lines. A notable study evaluated its effects on human tumor cells expressing folate receptors (FR), revealing that the compound was taken up efficiently by these cells, leading to significant growth inhibition.

Cell Line IC50 (µM) Mechanism
KB (cervical cancer)0.5FR-mediated uptake and GARFTase inhibition
IGROV1 (ovarian)0.3Selective targeting via folate transporters
HeLa (cervical)0.4Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect potency and selectivity against different tumor types. For instance, modifications at the carboxylate position have been shown to enhance biological activity in certain derivatives.

Study on Tumor Cell Proliferation

A study published in Pharmaceutical Research evaluated a series of pyrrolo[2,3-d]pyrimidines, including methyl 2-chloro derivatives. The results demonstrated that these compounds could inhibit tumor cell proliferation effectively through selective uptake mechanisms involving folate transporters . The study highlighted the importance of structural modifications in enhancing the therapeutic potential of these compounds.

In Vivo Studies

In vivo experiments have further corroborated the antitumor efficacy of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups. These findings suggest that this compound may have a promising role in cancer therapy, particularly for tumors overexpressing folate receptors .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12)

InChI Key

UMFBBZSEFIBVJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1)Cl

Origin of Product

United States

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